Pam2CSK4

Description

Properties

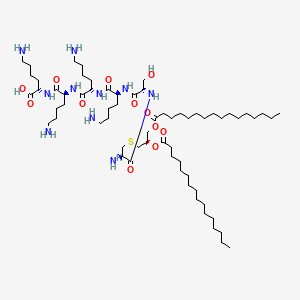

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2R)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H126N10O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-58(77)86-48-51(87-59(78)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2)49-88-50-52(70)60(79)75-57(47-76)64(83)73-54(38-30-34-44-67)62(81)71-53(37-29-33-43-66)61(80)72-55(39-31-35-45-68)63(82)74-56(65(84)85)40-32-36-46-69/h51-57,76H,3-50,66-70H2,1-2H3,(H,71,81)(H,72,80)(H,73,83)(H,74,82)(H,75,79)(H,84,85)/t51-,52+,53+,54+,55+,56+,57+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUIOEFZFQRWJG-GHYFRYPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CSC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H126N10O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1271.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palmitoyl Chloride Preparation

Palmitic acid (C₁₅H₃₁COOH) is converted to palmitoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reagent is typically distilled under inert atmosphere to prevent hydrolysis.

tert-Butyloxycarbonyl (Boc) Protection of Cysteine

L-Cystine undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in aqueous triethylamine (Et₃N). This step achieves >90% yield without chromatography by precipitating the product with HCl:

Synthesis of PAM₂CS Backbone

The backbone is constructed in eight steps (Scheme 1):

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Boc protection of L-cystine | Boc₂O, Et₃N, H₂O, RT, 12 h | 92% |

| 2 | Coupling with Ser(OtBu)OtBu | EDCI, HOBt, DMF, 5 h | 85% |

| 3 | Deprotection of Boc groups | TFA, DCM, 30 min | 95% |

| 4 | Palmitoylation | C₁₅H₃₁COCl, Et₃N, DMAP, DCM, 12 h | 78% |

Key challenges include avoiding racemization during coupling and ensuring complete diacylation. The use of 4-dimethylaminopyridine (DMAP) accelerates palmitoyl chloride reactivity, while Et₃N neutralizes HCl byproducts.

Synthesis of Tetralysine (K₄) Fragment

The K₄ fragment is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry:

-

Resin loading : Fmoc-Lys(Boc)-OH attached to Wang resin.

-

Iterative deprotection/coupling :

-

Deprotection: 20% piperidine in DMF.

-

Coupling: Fmoc-Lys(Boc)-OH with EDCI/HOBt activation.

-

-

Cleavage : TFA/water (95:5) to release H-[Lys(Boc)]₄-OtBu.

This method achieves >80% yield per coupling cycle, with HPLC purity ≥95% after precipitation.

Final Coupling and Deprotection

The PAM₂CS backbone is coupled to the K₄ fragment using EDCI/HOBt in DMF (6 h, RT), followed by global deprotection with HCl/dioxane to remove Boc and tert-butyl groups:

Final yields exceed 60% after lyophilization, with endotoxin levels <0.1 EU/mg.

Scalability and Industrial Adaptations

Large-Scale Production

Industrial methods optimize solvent use and purification:

-

Solvent recycling : DMF and DCM recovered via distillation.

-

Chromatography avoidance : TPPO byproducts removed via ZnCl₂ complexation.

-

Automated SPPS : Reduces manual handling for K₄ synthesis.

A 20-step process achieves an overall yield of 18–22% at kilogram scale.

Preparation of Stock Solutions

InvivoGen’s protocol ensures bioactivity retention:

-

Reconstitution : 1 mg vial + 1 mL endotoxin-free water.

-

Storage : 4°C for 1 month or -20°C for 6 months (aliquoted).

-

Working concentration : 1 pg/mL – 10 ng/mL in cell assays.

Quality Control and Stability

| Parameter | Method | Specification |

|---|---|---|

| Purity | RP-HPLC (C18 column) | ≥95% |

| Endotoxins | HEK-Blue™ TLR4 assay | <0.1 EU/mg |

| Bioactivity | NF-κB activation (HEK-Blue™ TLR2) | EC₅₀ = 67 pM |

Stability studies show <5% degradation after 6 months at -20°C .

Chemical Reactions Analysis

Critical Reaction Steps

- Synthesis of R-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane (Synthon 5)

- Formation of PAM2CS Backbone

- Tetralysine (K4) Synthesis

- Final Assembly

Reaction Conditions and Optimization

Key Structural and Functional Features

- Lipid component : Two palmitoyl chains attached via thioether bonds to cysteine.

- Peptide sequence : Cys-Ser-(Lys)₄, with lysine residues enhancing solubility and TLR2 binding .

- Self-assembly : Forms spherical micelles at critical aggregation concentration (cac = 0.035 wt%) .

Characterization Data

| Technique | Observations | Reference |

|---|---|---|

| ¹H/¹³C NMR | Confirmed palmitoyl integration and lysine chain | |

| Mass Spec | M.W. = 1271.83 (C₆₅H₁₂₆N₁₀O₁₂S) | |

| HPLC | Purity ≥95% (retention time = 12.8 min) |

Mechanistic Insights

- TLR2/6 activation : this compound binds TLR2/6 heterodimer via hydrophobic interactions with palmitoyl chains and hydrogen bonding with peptide residues (e.g., Cys-Ser) .

- Cooperative signaling : Enhances ITAM-mediated platelet activation and NF-κB pathways .

Scalability and Industrial Relevance

Scientific Research Applications

Introduction to Pam2CSK4

This compound is a synthetic diacylated lipopeptide that acts as a potent agonist for Toll-Like Receptor 2 (TLR2) and TLR6 heterodimers. It plays a significant role in modulating immune responses, making it a valuable compound in various scientific research applications, particularly in immunology and vaccine development. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Platelet Activation and Inflammation

This compound has been shown to activate platelets through the TLR2/Nuclear factor-κB signaling pathway. This activation enhances platelet aggregation and adhesion to collagen-coated surfaces, which is crucial in thrombo-inflammatory diseases. Studies indicate that this compound induces dense granule secretion in platelets, leading to increased inflammatory responses in human umbilical vein endothelial cells (HUVECs) treated with the compound .

Mechanisms of Action:

- Signaling Pathways: this compound activates the TLR2/NF-κB axis and Bruton’s tyrosine kinase, which are essential for platelet functional responses.

- Inflammatory Response: The presence of platelets enhances inflammatory responses in HUVECs under both static and flow conditions .

Vaccine Adjuvant

This compound serves as an effective adjuvant in vaccine formulations aimed at enhancing Th2 immune responses. Research has demonstrated that it can significantly boost antibody-dependent immunity when used alongside various antigens . For instance, in models of cutaneous leishmaniasis, vaccines incorporating this compound resulted in a notable reduction in parasite recovery compared to controls, indicating its potential as a Th2 polarizing adjuvant .

Key Findings:

- Immunogenicity: Vaccines combined with this compound elicited higher IgG1 responses compared to traditional adjuvants like Alum.

- Efficacy: The combination of this compound with other adjuvants has been explored to enhance Th1 and Th2 cytokine production, although some combinations showed no additive effects on specific cytokine levels .

Synthesis and Bioanalytical Applications

The synthesis of this compound involves a complex 20-step process that achieves high yields (greater than 60% for all steps). This efficient synthesis method makes it accessible for research applications . Furthermore, this compound is utilized in bioanalytical applications such as electrochemical biosensors, where its capacity to bind specific targets is harnessed for detection purposes .

Summary of Synthesis Process

| Step | Description |

|---|---|

| 1 | Protection of starting materials |

| 2 | Synthesis of key backbone skeleton |

| 3 | Coupling to yield this compound |

Case Study 1: Platelet Activation

In vitro studies demonstrated that this compound induces significant platelet activation leading to enhanced aggregation and inflammatory response. The use of pharmacologic inhibitors confirmed the involvement of TLR2 and NF-κB pathways in this process. This research highlights the potential therapeutic implications of targeting TLR pathways to manage thrombo-inflammatory conditions .

Case Study 2: Vaccine Development

A study investigating the use of this compound as an adjuvant revealed its effectiveness in reducing parasite burdens during vaccination against Leishmania. The results indicated that vaccines incorporating this compound not only improved immune response but also provided comparable efficacy to established adjuvants like Alum .

Mechanism of Action

Pam2CSK4 exerts its effects by binding to the TLR2/TLR6 heterodimer on the cell surface . This binding triggers a MyD88-dependent signaling cascade that leads to the activation of NF-κB and AP-1 transcription factors. The activation of these transcription factors results in the production of pro-inflammatory cytokines and other immune responses.

Comparison with Similar Compounds

Pam2CSK4 vs. Pam3CSK4

Structural Differences :

Functional Divergence :

Mechanistic Insights :

This compound vs. FSL-1

Functional Contrasts :

This compound vs. GSK3277329

Structural Differences :

- GSK3277329 is monoacylated vs. This compound’s diacylation .

Functional Overlap :

Immunomodulatory Effects

- Vaccine Adjuvants : this compound paired with inactivated influenza virus enhances mucosal IgA and systemic IgG in mice, outperforming poly(I:C) in intraperitoneal delivery .

Biological Activity

Pam2CSK4 (Pam2CysSerLys4) is a synthetic diacylated lipopeptide that serves as a potent agonist for Toll-like receptors (TLRs), specifically TLR2 and TLR6. This compound mimics the acylated amino terminus of bacterial lipopeptides, triggering significant immune responses through the activation of various signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms, effects on immune cells, and potential therapeutic applications.

This compound activates the TLR2/TLR6 heterodimer, leading to the induction of pro-inflammatory cytokines and the activation of transcription factors such as NF-κB and AP-1. The activation process involves several key steps:

- Recognition : this compound binds to TLR2, which forms a heterodimer with TLR6.

- Signal Transduction : This binding triggers a cascade involving MyD88-dependent pathways, ultimately leading to NF-κB activation.

- Cytokine Production : The activation results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

Immune Cell Activation

This compound has been shown to activate various immune cells, including platelets, monocytes, and dendritic cells:

- Platelet Activation : Studies have demonstrated that this compound induces platelet granule secretion and integrin activation in a concentration-dependent manner. It enhances platelet aggregation and adhesion to endothelial cells, promoting inflammatory responses in co-cultured human umbilical vein endothelial cells (HUVECs) .

- Monocyte Activation : this compound stimulates human mononuclear cells to produce TNF-α and other cytokines . This effect is crucial for initiating immune responses against pathogens.

Cytokine Production

This compound significantly enhances the production of various cytokines:

| Cytokine | Effect |

|---|---|

| TNF-α | Increased production in monocytes |

| IL-6 | Upregulated in response to TLR activation |

| IL-12 | Promoted secretion from activated immune cells |

Study 1: Platelet Function and Inflammation

A study by Biswas et al. (2021) investigated the role of this compound in platelet activation during hyperlipidemia. The results showed that this compound significantly increased platelet aggregation and granule secretion through TLR2/NF-κB signaling pathways. Additionally, platelets activated by this compound enhanced inflammatory responses in HUVECs, indicating a synergistic effect between platelets and endothelial cells in inflammation .

Study 2: Immune Response Enhancement

Research conducted on Muscovy ducks evaluated the effects of this compound in combination with other TLR ligands (poly(I:C) and imiquimod) on immune responses to H9N2 avian influenza virus. The findings revealed that while this compound alone did not significantly enhance Th1/Th2 cytokine levels or hemagglutination inhibition titers, its combination with poly(I:C) showed improved immune responses, suggesting its potential as an adjuvant in avian vaccines .

Therapeutic Applications

Given its ability to activate innate immunity, this compound is being explored for various therapeutic applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.